Ethyl 4-(methylsulfanyl)benzyl sulfide
CAS No.:
Cat. No.: VC16964261
Molecular Formula: C10H14S2
Molecular Weight: 198.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14S2 |
|---|---|
| Molecular Weight | 198.4 g/mol |
| IUPAC Name | 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | KINVURABIBQVRK-UHFFFAOYSA-N |
| Canonical SMILES | CCSCC1=CC=C(C=C1)SC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Ethyl 4-(methylsulfanyl)benzyl sulfide features a benzene ring substituted at the para position with a methylthio group (–SMe) and a benzyl group modified by an ethylthio moiety (–SCHCH). The IUPAC name, 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene, reflects this substitution pattern. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHS |
| Molecular Weight | 198.4 g/mol |
| Canonical SMILES | CCSCC1=CC=C(C=C1)SC |
| InChI Key | KINVURABIBQVRK-UHFFFAOYSA-N |
The molecule’s symmetry and electron-rich sulfur atoms contribute to its hydrophobic character, as evidenced by its predicted low water solubility .
Physicochemical Characteristics
While experimental data for Ethyl 4-(methylsulfanyl)benzyl sulfide remain scarce, analogous sulfides like benzyl methyl sulfide (CHS) provide insights into its likely behavior :
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Boiling Point: Estimated at 195–220°C, extrapolated from benzyl methyl sulfide’s boiling point of 195–198°C .
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Density: ~1.01–1.05 g/mL, consistent with aromatic sulfides .
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Solubility: Expected to be insoluble in water but soluble in organic solvents like ethyl acetate or dichloromethane .
The compound’s LogP (octanol-water partition coefficient) is projected to exceed 2.5, indicating high lipophilicity .
Synthesis and Reaction Pathways
General Sulfide Synthesis Strategies
Sulfides are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. A prominent method involves the reaction of thiols with alkyl halides under basic conditions . For Ethyl 4-(methylsulfanyl)benzyl sulfide, a plausible route could involve:
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Thiol Alkylation:
Copper-catalyzed methodologies, as demonstrated by Jiang et al., offer an alternative pathway using sodium thiosulfate (NaSO) and boron trifluoride etherate (BFEtO) . This approach enables C–S bond formation under mild, biomolecule-compatible conditions .
Optimized Copper-Catalyzed Protocol
A scalable synthesis adapted from involves:
Reagents:
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CuSO5HO (10 mol%)
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Sodium thiosulfate pentahydrate (5 equiv)
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4-(Methylsulfanyl)benzyl chloride (1 equiv)
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Ethylthiol source (e.g., ethyl iodide)
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BFEtO (1 equiv)
Procedure:
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Heat CuSO, ligand (L2), and NaSO in water at 80°C for 2 hours.
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Cool to room temperature; add 4-(methylsulfanyl)benzyl chloride.
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Introduce BFEtO and stir for 12 hours.
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Extract with ethyl acetate, dry over MgSO, and purify via flash chromatography.
This method achieves yields exceeding 80% for analogous sulfides .
Research Gaps and Future Directions
Despite its synthetic accessibility, Ethyl 4-(methylsulfanyl)benzyl sulfide lacks comprehensive pharmacological or toxicological data. Priority research areas include:
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In Vitro Toxicity Screening: Assessing cytotoxicity and genotoxicity using models like HepG2 cells.
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Structure-Activity Relationships: Comparing bioactivity with methyl/ethyl variants to optimize therapeutic potential.
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Catalytic Applications: Evaluating its utility as a ligand in transition-metal catalysis.
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